tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its tert-butyl ester group and a chiral center at the 6-position, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with naphthyridine derivatives . The reaction conditions often require the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids has been explored to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as primary amines are used in substitution reactions.
Major Products
The major products formed from these reactions include quinazolin-4(3H)-ones and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral center and functional groups .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10(16)11-7-8-13-12(17-11)6-5-9-18(13)14(19)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3/t10-/m1/s1 |
InChI Key |
CXRZPBQOPRVJJP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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